molecular formula C9H7F2NO4 B3389299 N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide CAS No. 926188-28-5

N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide

Cat. No.: B3389299
CAS No.: 926188-28-5
M. Wt: 231.15 g/mol
InChI Key: LTVFIFQGQVNRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide is a chemical compound characterized by the presence of a benzodioxole ring substituted with difluoro groups and a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate reagents to introduce the hydroxyacetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyacetamide group can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c10-9(11)15-6-2-1-5(3-7(6)16-9)12-8(14)4-13/h1-3,13H,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVFIFQGQVNRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CO)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide
Reactant of Route 6
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide

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